molecular formula C16H10F3N3OS B2839277 N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 391862-41-2

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2839277
CAS RN: 391862-41-2
M. Wt: 349.33
InChI Key: KBYNWDSDBYWGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, also known as TFB-TD, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Photophysical Properties and Material Science Applications

Novel Fluorescent Complexes : The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes demonstrated significant advancements in materials science, particularly in the development of fluorescent dyes. These compounds exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE), which are pivotal for various applications in materials science, including sensors and optical materials (Zhang et al., 2017).

Antimicrobial Applications

Synthesis for Antimicrobial Agents : Derivatives of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide were synthesized and evaluated for their antimicrobial properties. A series of compounds exhibited significant antibacterial activity, particularly against Gram-positive strains, showcasing the potential of these derivatives in developing new antimicrobial agents (Bikobo et al., 2017).

Anticancer Research

Development of Anticancer Agents : Research into the anticancer activity of derivatives has led to the discovery of compounds with promising efficacy against various cancer cell lines. For instance, Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized and showed comparable GI50 values to the standard drug Adriamycin, indicating their potential as anticancer agents (Tiwari et al., 2017).

Other Biological Activities

Adenosine Receptors Selectivity : The exploration of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide and furamide analogues provided new insights into adenosine receptor selectivity. These studies aimed to develop potent and selective adenosine receptor ligands, contributing to our understanding of adenosine receptor pharmacology and the potential therapeutic applications of these compounds (Inamdar et al., 2013).

properties

IUPAC Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3OS/c17-16(18,19)12-9-5-4-8-11(12)13(23)20-15-22-21-14(24-15)10-6-2-1-3-7-10/h1-9H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYNWDSDBYWGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

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